(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a small molecule inhibitor that targets specific enzymes and receptors, making it a promising candidate for the development of new therapeutic agents.
Scientific Research Applications
Anticancer Activity
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone: has been evaluated as an RXRα antagonist with potent anticancer properties . Key findings include:
Anti-Tubercular Potential
In a different context, imidazole-containing compounds have been explored for their anti-tubercular activity. Although not directly related to 6A, it’s worth noting that certain imidazole derivatives exhibit potent anti-tubercular effects .
Green Synthesis of 3-Pyrrole-Substituted 2-Azetidinones
While not specifically studied for 6A, the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation is an interesting area of research .
properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-14(11-7-12(22-19-11)13-3-1-6-23-13)20-8-10(9-20)18-15-16-4-2-5-17-15/h1-7,10H,8-9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDNPDWADHHPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CS3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.